molecular formula C22H22N2O5S2 B591001 (5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate CAS No. 139255-43-9

(5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate

Cat. No.: B591001
CAS No.: 139255-43-9
M. Wt: 458.547
InChI Key: VJTZMEDGRFGCQL-UHFFFAOYSA-N
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Description

The compound “(5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate” features a cyclopentenolate core substituted with morpholinium and morpholinyl groups attached to thiophene rings. The Z-configuration at the 5-position ensures a planar conjugated system, which is critical for electronic properties such as charge transfer and photostability.

Properties

IUPAC Name

(5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-13-12-15(31-22(13)24-6-10-29-11-7-24)18-19(25)17(20(26)21(18)27)14-2-3-16(30-14)23-4-8-28-9-5-23/h2-3,12H,4-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTZMEDGRFGCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)C2=O)C3=CC=C(S3)N4CCOCC4)[O-])SC1=[N+]5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=C/2\C(=C(C(=O)C2=O)C3=CC=C(S3)N4CCOCC4)[O-])/SC1=[N+]5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate is a complex organic molecule with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of morpholine rings and thiophene moieties suggests that it may interact with various biological targets, including enzymes and receptors.

Molecular Characteristics:

PropertyValue
IUPAC NameThis compound
Molecular Weight458.547 g/mol
SolubilitySoluble in polar solvents

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing thiophene and morpholine groups have shown significant antibacterial properties. The mechanism typically involves inhibition of bacterial protein synthesis or disruption of cell wall integrity.
  • Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways such as the Wnt/β-catenin pathway. For instance, related compounds have demonstrated IC50 values as low as 0.12 μM against colorectal cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Antibacterial Activity

In vitro studies have demonstrated that the compound exhibits moderate to strong antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes the antibacterial efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhi128 µg/mL

Anticancer Activity

The anticancer potential was evaluated using various cancer cell lines. The compound showed promising results in inhibiting cell growth:

Cancer Cell LineIC50 (µM)
SW480 (Colorectal)2
HCT116 (Colorectal)0.12

Case Studies and Clinical Relevance

  • Case Study on Anticancer Effects : A recent study investigated the effects of the compound on HCT116 xenograft models in BALB/C nu/nu mice. Results indicated a significant reduction in tumor size and expression levels of Ki67, a marker for cell proliferation .
  • Inhibition of Acetylcholinesterase : Another study reported that derivatives similar to this compound exhibited strong inhibitory effects on AChE, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Groups

Target Compound
  • Core: Cyclopentenolate with dual thiophene substituents.
  • Key Substituents :
    • Morpholin-4-ium group (electron-withdrawing, cationic).
    • Morpholin-4-yl group (electron-donating, neutral).
  • Configuration : Z-isomer at the 5-position enhances conjugation.
Analogs (Selected Examples)

Thioxoimidazolidinones (e.g., 4a, 4b, 4c, 4e): Core: Thioxoimidazolidinone ring. Substituents: Arylidene groups (e.g., 1,3-benzodioxol, dimethoxybenzylidene). Synthesis: High yields (88–98%) via condensation reactions using aldehydes and amines . Physical Properties: Melting points 234–254°C, yellow crystalline solids .

Pyrazolone Derivatives (e.g., Compound 3 in ) :

  • Core : Pyrazolone ring with thiomethylphenyl substituents.
  • Synthesis : Adapted from methods involving arylaldehydes and hydrazine derivatives .

Thiazolidinones (e.g., Compound 5 in ): Core: Thiazolidinone with hydrazono and arylidene groups. Substituents: Methoxyphenyl and hydroxyphenyl moieties. Synthesis: Reflux of thiosemicarbazides with chloroacetic acid .

Triazolone Derivatives (e.g., 3a-g in ) :

  • Core : Triazolone linked to morpholine via formaldehyde condensation.
  • Bioactivity : Demonstrated antimicrobial and antioxidant properties .

Electronic and Structural Insights

  • This contrasts with neutral morpholinyl or methoxy groups in analogs .
  • Z-Configuration : The planar Z-configuration in the target compound and analogs (e.g., 4a, 4b) stabilizes conjugation, critical for optical or redox applications .

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